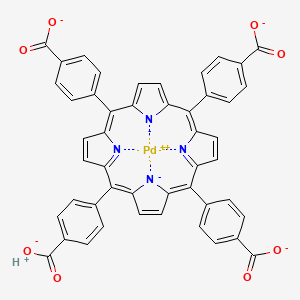
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 It is a derivative of benzene, substituted with fluorine, iodine, methoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-iodoanisole, followed by fluorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing nitro group, which directs incoming electrophiles to the ortho and para positions relative to itself.
Nucleophilic Substitution: The presence of the iodine atom makes the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as sodium methoxide can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of the nitro group produces an amine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluorine groups influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different substitution patterns.
2-Iodo-4-methoxy-1-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the iodine atom, leading to different chemical behavior.
Uniqueness
2-Fluoro-3-iodo-4-methoxy-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C7H5FINO3 |
|---|---|
Molekulargewicht |
297.02 g/mol |
IUPAC-Name |
3-fluoro-2-iodo-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |
InChI-Schlüssel |
LJIUDHQIMRPANG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)




![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
